N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride

CAS No.: 62957-18-0

Cat. No.: VC4269654

Molecular Formula: C12H16Cl2N2

Molecular Weight: 259.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62957-18-0 |

|---|---|

| Molecular Formula | C12H16Cl2N2 |

| Molecular Weight | 259.17 |

| IUPAC Name | 2-N,2-N-dimethylnaphthalene-2,6-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C12H14N2.2ClH/c1-14(2)12-6-4-9-7-11(13)5-3-10(9)8-12;;/h3-8H,13H2,1-2H3;2*1H |

| Standard InChI Key | OTOFTYVXAUIKHI-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC2=C(C=C1)C=C(C=C2)N.Cl.Cl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

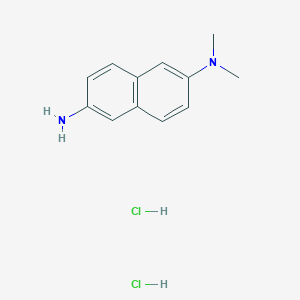

The compound’s molecular formula is C12H14N2·2HCl, with a molecular weight of 259.17 g/mol . Its IUPAC name is N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride, and its structure features a naphthalene backbone substituted with dimethylamine and amine groups at positions 2 and 6, respectively (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 259.17 g/mol | |

| Melting Point | Not reported | – |

| Solubility | Soluble in water, polar solvents | |

| Purity | ≥95% (commercial) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves four stages (Figure 2):

-

Nitration: Naphthalene is nitrated to 2,6-dinitronaphthalene using nitric acid.

-

Reduction: Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) converts nitro groups to amines, yielding 2,6-diaminonaphthalene.

-

Methylation: The amine at position 2 is dimethylated using methyl iodide or dimethyl sulfate in the presence of a base.

-

Salt Formation: Reaction with hydrochloric acid produces the dihydrochloride salt.

Table 2: Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50–60°C | 60–70% | |

| Reduction | H₂/Pd-C, ethanol, RT | 85–90% | |

| Methylation | (CH₃)₂SO₄, NaOH, 80°C | 75–80% | |

| Salt Formation | HCl (aq.), ethanol | >95% |

Industrial-Scale Optimization

Industrial processes often employ continuous-flow reactors and zeolitic catalysts to enhance efficiency. For example, MTW zeolites (e.g., ZSM-12) have been used in methylation reactions to improve selectivity . PdO-modified SAPO-11 catalysts demonstrate enhanced stability and shape selectivity for dimethylnaphthalene isomers, which could be adapted for this compound’s synthesis .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor for antihypertensive agents. In rodent studies, structurally related derivatives reduced systolic blood pressure by 32–37 mmHg at doses of 1–100 mg/kg. Its amine functionality allows for further functionalization into bioactive molecules, such as kinase inhibitors or antimicrobial agents .

Material Science

In polymer chemistry, it acts as a monomer for conductive polymers or cross-linking agents. For example, polyethylene naphthalate (PEN)—a high-performance polymer derived from dimethylnaphthalene analogs—exhibits superior thermal resistance compared to PET .

Analytical Chemistry

As a non-ionic buffering agent, it maintains pH 6–8.5 in cell cultures, facilitating enzymatic assays and protein stability studies.

Table 3: Key Applications and Case Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume